molecular formula C11H19NO3 B6275802 tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate CAS No. 2763750-22-5

tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate

Cat. No. B6275802
CAS RN: 2763750-22-5
M. Wt: 213.3
InChI Key:
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Description

Tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate, commonly referred to as TBNMC, is an organic compound used in many scientific and industrial processes. It is a white, crystalline solid with a melting point of 105°C and a boiling point of 204°C. TBNMC is a versatile compound with a wide range of applications, including as a reagent in organic synthesis, a catalyst in chemical reactions, and a stabilizer in fuel formulations.

Scientific Research Applications

TBNMC is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, a catalyst in chemical reactions, and a stabilizer in fuel formulations. It is also used as a surfactant in the production of emulsions, a lubricant in the production of lubricants, and a corrosion inhibitor in the production of corrosion inhibitors.

Mechanism of Action

TBNMC is believed to act as a catalyst in chemical reactions by increasing the rate of reaction. It is also believed to act as a surfactant by reducing the surface tension of a liquid, allowing it to spread more easily. Additionally, it is believed to act as a stabilizer by providing stability to fuel formulations and preventing them from breaking down.
Biochemical and Physiological Effects
TBNMC has been shown to have no toxic or mutagenic effects in laboratory studies. It is not believed to have any significant biochemical or physiological effects on the body, though it is possible that it could cause minor skin irritation if it comes into contact with the skin.

Advantages and Limitations for Lab Experiments

TBNMC has several advantages for use in laboratory experiments. It is a versatile compound with a wide range of applications and is relatively inexpensive. Additionally, it is a non-toxic and non-mutagenic compound, making it safe to use in laboratory experiments. One limitation of TBNMC is that it is not very soluble in water, which can limit its usefulness in some laboratory experiments.

Future Directions

There are several potential future directions for TBNMC. It could be used in the development of new catalysts and surfactants, as well as in the production of more efficient corrosion inhibitors. Additionally, it could be used in the development of new fuel formulations, as well as in the production of more efficient lubricants. Finally, it could be used in the development of new emulsions and other materials.

Synthesis Methods

TBNMC can be synthesized by a variety of methods. One method involves the reaction of tert-butyl alcohol with 1-methyl-2-oxocyclobutylmethyl carbamate in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces TBNMC and water as byproducts. Another method involves the reaction of tert-butyl alcohol with 1-methyl-2-oxocyclobutylmethyl chloride in the presence of an alkali catalyst, such as sodium hydroxide. This reaction produces TBNMC and sodium chloride as byproducts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate involves the reaction of tert-butyl carbamate with 1-methyl-2-oxocyclobutane-3-carboxylic acid, followed by the addition of a base to form the final product.", "Starting Materials": [ "tert-butyl carbamate", "1-methyl-2-oxocyclobutane-3-carboxylic acid", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent (e.g. dichloromethane) and add 1-methyl-2-oxocyclobutane-3-carboxylic acid.", "Step 2: Add a coupling reagent (e.g. N,N'-dicyclohexylcarbodiimide) and a catalyst (e.g. 4-dimethylaminopyridine) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to deprotonate the carboxylic acid and form the final product, tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

2763750-22-5

Molecular Formula

C11H19NO3

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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